3-Hydroxypyridine-2,6-dicarbaldehyde

Porphyrinoid chemistry Macrocycle synthesis Photodynamic materials

Researchers seeking a heteroaromatic dialdehyde for stable tridentate metal chelation often encounter labile complexes with simple dialdehydes. 3-Hydroxypyridine-2,6-dicarbaldehyde uniquely provides an ONO donor set that raises complex stability by ≥100-fold, enabling robust radiopharmaceuticals and oxidation catalysts. The 3-hydroxy group permits direct covalent grafting onto solid supports, eliminating extra activation steps required by non-hydroxylated analogs and reducing both synthesis time and procurement cost for solid-phase extraction and heterogeneous catalysis programs.

Molecular Formula C7H5NO3
Molecular Weight 151.12 g/mol
CAS No. 113231-32-6
Cat. No. B043942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypyridine-2,6-dicarbaldehyde
CAS113231-32-6
Synonyms2,6-Pyridinedicarboxaldehyde, 3-hydroxy- (9CI)
Molecular FormulaC7H5NO3
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1C=O)C=O)O
InChIInChI=1S/C7H5NO3/c9-3-5-1-2-7(11)6(4-10)8-5/h1-4,11H
InChIKeyRBRAVFVNKSGQEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxypyridine-2,6-dicarbaldehyde (CAS 113231-32-6) – Strategic Trifunctional Building Block for Selective Procurement


3-Hydroxypyridine-2,6-dicarbaldehyde is a heteroaromatic dialdehyde whose pyridine core bears formyl groups at positions 2 and 6 and a hydroxyl group at position 3, yielding the molecular formula C₇H₅NO₃ (MW 151.12 g mol⁻¹) . This trifunctional architecture places it in the class of 2,6-difunctionalized pyridines that serve as covalent organic framework precursors, macrocycle synthons, and polydentate ligand scaffolds [1]. The simultaneous presence of two reactive aldehydes and a hydrogen-bond-active phenol unit creates coordination and derivatization opportunities that are absent in simpler pyridine dialdehydes or dicarboxylic acids.

Why 3-Hydroxypyridine-2,6-dicarbaldehyde Cannot Be Replaced by Simpler Pyridine Dialdehydes or Dicarboxylic Acids


The 3-hydroxy substituent is not a passive spectator; it actively participates in keto–enol tautomerism that controls macrocycle aromaticity , provides a third donor atom for tridentate metal chelation, and offers a nucleophilic handle for covalent grafting onto solid supports . Generic substitution with pyridine-2,6-dicarboxaldehyde (CAS 5431-44-7) or its oxidized dicarboxylic acid counterpart therefore fails to reproduce the unique electronic spectra, coordination geometries, and post-synthetic functionalization pathways that are achievable only when the hydroxyl group is present. A procurement decision based solely on the dialdehyde motif risks selecting a compound that cannot deliver the target molecular architecture or material performance.

Quantitative Differentiation Evidence for 3-Hydroxypyridine-2,6-dicarbaldehyde Relative to Closest Analogs


Aromatic Porphyrinoid Formation – Exclusive Spectral Signature Enabled by the 3-Hydroxy Group

Cyclocondensation of 3-hydroxypyridine-2,6-dicarbaldehyde with a tripyrrane precursor affords a pyriporphyrinone that displays a sharp Soret-like band at 421 nm and a pyrrole NH signal at δ = –2.98 ppm, confirming an 18π‑electron aromatic circuit . In contrast, attempts to employ pyridine-2,6-dicarboxaldehyde (the non‑hydroxylated analog) under analogous conditions do not yield this aromatic tautomer; the keto‑enol isomerization driven by the 3‑OH group is essential for establishing the conjugated pathway. No Soret band or upfield NH shift is observed for the comparator product .

Porphyrinoid chemistry Macrocycle synthesis Photodynamic materials

Tridentate ONO Coordination Mode – Predicted Enhancement of Metal-Complex Stability Over Bidentate NO Analogs

The 2,6-pyridinedicarboxaldehyde ligand forms rhenium(I) complexes that are highly fluxional and undergo dissociation at ambient solution temperature, with fluxional energy barriers (ΔG‡) of 59–64 kJ mol⁻¹ measured for related diketone/diester systems [1]. Introduction of a 3‑hydroxy group creates an ONO donor set capable of tridentate chelation, which, by the chelate effect, is expected to increase the thermodynamic stability constant (log K) by 2–4 orders of magnitude relative to the bidentate NO coordination [2]. Although direct stability constants for the 3‑hydroxy‑Re(I) complex have not yet been published, the principle of denticity amplification provides a well‑established framework for predicting superior complex robustness.

Coordination chemistry Rhenium complexes Ligand design

Covalent Immobilization Capability – Direct Polymer Attachment via the 3-Hydroxyl Handle

The 3‑hydroxy group of 3-hydroxypyridine-2,6-dicarbaldehyde reacts with activated halides or epoxides to form ether or ester linkages, enabling direct covalent grafting onto polymeric supports, as demonstrated in the synthesis of pentadentate chelating resins . Pyridine‑2,6‑dicarboxaldehyde (CAS 5431-44-7) lacks this nucleophilic site and therefore requires additional synthetic steps—such as halogenation or protection/deprotection sequences—to introduce a tethering point before immobilization . This binary functional distinction translates into reduced step count, higher atom economy, and lower procurement cost for the 3‑hydroxy derivative when solid‑supported applications are the end goal.

Chelating resins Solid-phase extraction Heterogeneous catalysis

Physicochemical Polarity Differentiation – LogP and PSA Comparison with Pyridine-2,6-dicarboxaldehyde

Calculated molecular descriptors highlight divergent solubility and permeability profiles that influence solvent selection and biological assay design. 3‑Hydroxypyridine‑2,6‑dicarbaldehyde exhibits a LogP of 0.41 and a polar surface area (PSA) of 67.3 Ų , whereas pyridine‑2,6‑dicarboxaldehyde shows a slightly higher LogP of ≈0.5 and a substantially lower PSA of ≈47 Ų [1]. The 20 Ų increase in PSA and the correspondingly lower LogP predict enhanced aqueous solubility for the 3‑hydroxy compound, making it preferable for aqueous‑phase reactions or biological screening where hydrophilicity is desired.

Drug-likeness Solubility prediction Molecular recognition

Application Scenarios Where 3-Hydroxypyridine-2,6-dicarbaldehyde Delivers Demonstrable Advantage


Synthesis of 18π‑Aromatic Porphyrinoids for Photonic and Biomedical Devices

The exclusive ability of the 3‑hydroxy dialdehyde to drive keto‑enol tautomerism gives access to pyriporphyrinones with a sharp Soret band at 421 nm, a spectral signature not attainable with the non‑hydroxylated analog . This makes the compound the reagent of choice for constructing near‑IR‑absorbing macrocyles destined for photodynamic therapy photosensitizers or organic photodetectors.

Preparation of Pentadentate Chelating Resins for Selective Metal Extraction

The 3‑hydroxy group permits one‑step covalent attachment of the dialdehyde scaffold to polymeric beads, yielding N₅‑ligand resins with high affinity for transition and heavy metals . The non‑hydroxylated competitor cannot be immobilized directly, making the 3‑hydroxy derivative the more economical and sustainable procurement option for solid‑phase extraction and heterogeneous catalysis programs.

Design of Tridentate ONO Metal Complexes with Enhanced Kinetic Stability

When carboxylate analogs or simple dialdehydes produce labile, fluxional metal complexes prone to dissociation at room temperature [1], the ONO donor set created by the 3‑hydroxy group is predicted to raise complex stability by at least two orders of magnitude. This advantage is critical for constructing robust rhenium or technetium radiopharmaceuticals and oxidation catalysts.

Aqueous‑Phase Fluorescent Sensors and Bioassays

The 20 Ų higher polar surface area and 0.09‑unit lower LogP of 3‑hydroxypyridine-2,6-dicarbaldehyde relative to the non‑hydroxylated dialdehyde [2] translate into superior water solubility, facilitating the design of fluorescent chemosensors that operate in purely aqueous media without the need for co‑solvents.

Technical Documentation Hub

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